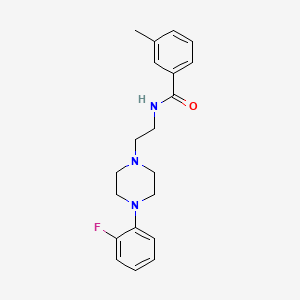

![molecular formula C25H21N3O B2803702 1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-47-4](/img/structure/B2803702.png)

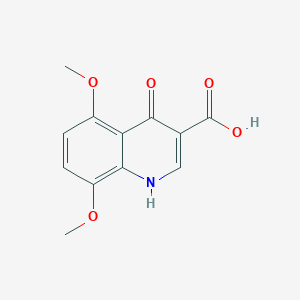

1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinolines, which are nitrogen-containing heterocyclic compounds . Quinolines and their derivatives are known for their diverse applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinolines can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods often involve the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . The specific synthesis process for “this compound” is not explicitly mentioned in the retrieved sources.Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present . The specific molecular structure of “this compound” would include additional substitutions at specific positions on this basic quinoline structure.Chemical Reactions Analysis

Quinolines exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A novel synthesis method for 1H-pyrazolo[3,4-b]quinolines, which are luminophores for electroluminescent devices, has been developed. This process involves conventional heating or microwave exposure of a mixture of aromatic aldehyde, 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine, producing 4-aryl-1H-pyrazolo[3,4-b]quinolines (Chaczatrian et al., 2004).

- Another study details the crystal structure of a pyrazolo[4,3-c]quinolin-1-ium compound, highlighting its potential for forming hydrogen bonds and illustrating the impact of substitution on its molecular configuration (Baumer et al., 2004).

Biological Activities and Applications

- Pyrazolo[3,4-b]quinoline derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting their potential as valuable compounds in medicinal chemistry. These derivatives are synthesized through reactions involving arylhydrazinium chlorides and chloroquinoline carbaldehydes, highlighting the diverse biological activities of the hydrazone and pyrazoloquinoline classes (Kumara et al., 2016).

- The synthesis of pyrazole-appended quinolinyl chalcones via ultrasound-assisted Claisen–Schmidt condensation has been reported. These compounds exhibit significant antimicrobial properties, with some showing promising anti-microbial activities against various bacterial and fungal strains. This research underscores the importance of structural modifications in enhancing biological activity (Prasath et al., 2015).

Mecanismo De Acción

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. They are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . The specific mechanism of action for “1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is not explicitly mentioned in the retrieved sources.

Direcciones Futuras

Quinoline and its derivatives continue to be a focus of research due to their diverse applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient, eco-friendly synthesis methods and exploring new applications of quinoline derivatives in various fields.

Propiedades

IUPAC Name |

1-(2-ethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-3-17-9-7-8-12-23(17)28-25-20-15-19(29-2)13-14-22(20)26-16-21(25)24(27-28)18-10-5-4-6-11-18/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUBSJJVOYPCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate](/img/structure/B2803631.png)

![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide](/img/structure/B2803640.png)